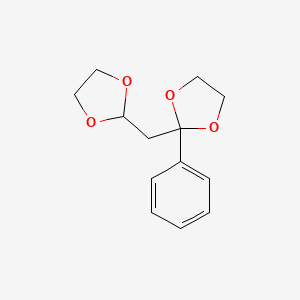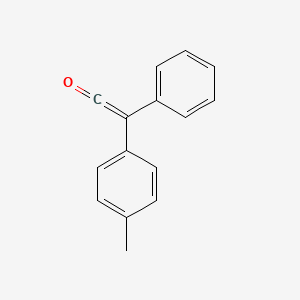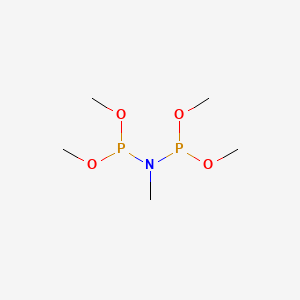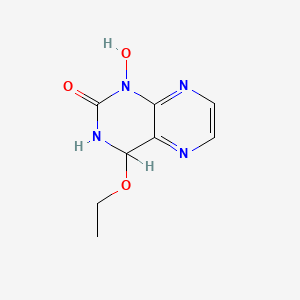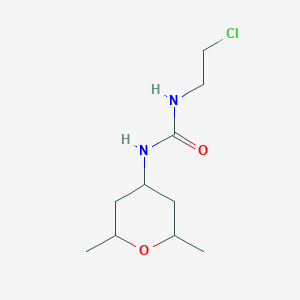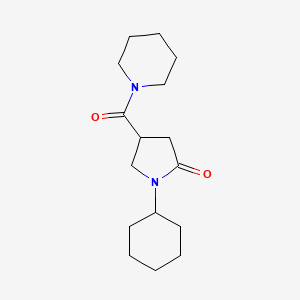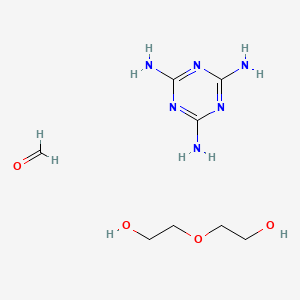
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine is a nitrogen-rich heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are widely studied in the fields of medicinal chemistry and pharmaceuticals. The structure of this compound consists of a pyrimidine ring with two phenyl groups attached at positions 3 and 6, and an oxo group at position 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine can be achieved through various methods, with the Biginelli reaction being one of the most common. This multicomponent reaction involves the cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. The reaction typically proceeds as follows:
Reactants: Ethyl acetoacetate, benzaldehyde, and urea.
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.
Solvent: Ethanol or methanol.
Conditions: Reflux for several hours.
The reaction yields this compound with good efficiency and high purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as solvent-free conditions and the use of bio-based catalysts, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and other functionalized compounds .
科学的研究の応用
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role as an adrenergic receptor antagonist and its potential use in treating prostatic hyperplasia.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .
類似化合物との比較
Similar Compounds
2-Oxo-1,2,3,4-tetrahydropyrimidine: Lacks the phenyl groups at positions 3 and 6.
3,6-Diphenyl-1,2,3,4-tetrahydropyrimidine: Lacks the oxo group at position 2.
2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine: Has a phenyl group at position 4 instead of position 3.
Uniqueness
2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine is unique due to the presence of both phenyl groups and the oxo group, which contribute to its distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for various applications .
特性
CAS番号 |
34954-19-3 |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
3,6-diphenyl-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C16H14N2O/c19-16-17-15(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,19) |
InChIキー |
CEYQVIHYILYSFU-UHFFFAOYSA-N |
正規SMILES |
C1C=C(NC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


